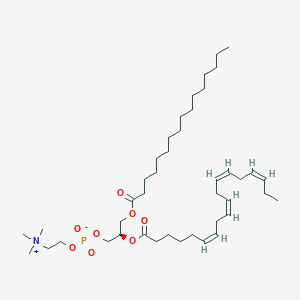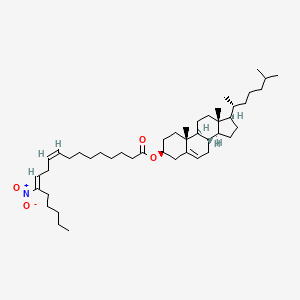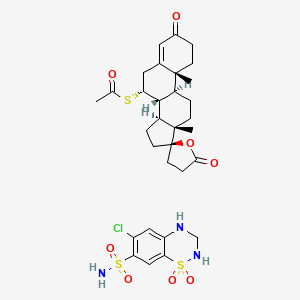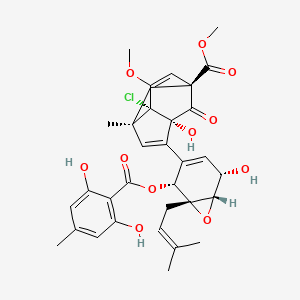![molecular formula C16H24O B1261335 1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1261335.png)
1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone is a ketone. It derives from a hydride of a cyclopentene.
Aplicaciones Científicas De Investigación
Cholinesterase Enzymes Inhibitory Activity
The compound demonstrated notable inhibitory activity against butyrylcholinesterase (BChE) and moderate activity against acetylcholinesterase (AChE), indicating potential applications in the treatment of diseases like Alzheimer's where cholinesterase inhibitors are useful (Mehdi et al., 2013).
Study of Lewis Acid Catalyzed Reactions
The compound was used in a study exploring the reaction mechanism and regioselectivity in the synthesis of cyclohex-3-en-1-yl ethanone derivatives via Diels-Alder reactions, shedding light on chemical synthesis processes (Haghdadi et al., 2014).
Selective Oxidation of Aroma Compounds
Research demonstrated the ability of certain enzymes to oxidize carotenoid-derived aroma compounds, including derivatives of 1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone, highlighting its role in the creation of flavor and fragrance compounds (Litzenburger & Bernhardt, 2016).
Synthesis of Dimedone-Annelated Heterocycles
The compound was involved in the synthesis of bridged heterocycles, indicating its utility in the creation of complex organic structures (Majumdar et al., 2003).
Stereoselective Synthesis
It was used in a method for the stereoselective synthesis of cyclohex-2-en-1-ones from phenols, which is significant in organic chemistry for producing specific molecular configurations (Lovchik et al., 2006).
Propiedades
Nombre del producto |
1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone |
|---|---|
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
1-[3-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C16H24O/c1-11-8-9-15(16(11,3)4)14-7-5-6-13(10-14)12(2)17/h7-8,13,15H,5-6,9-10H2,1-4H3 |
Clave InChI |
HACJETWNWTXEIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C1(C)C)C2=CCCC(C2)C(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



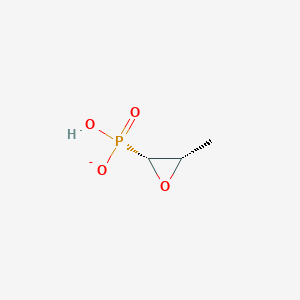
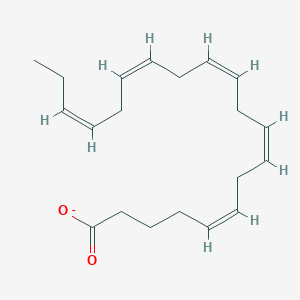
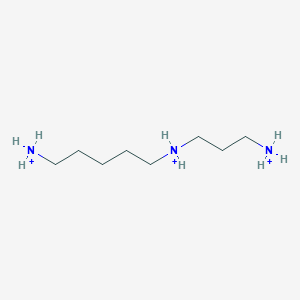
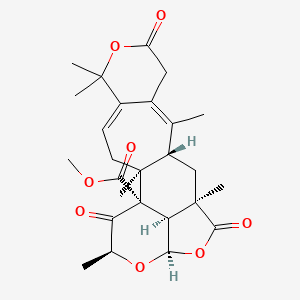
![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)
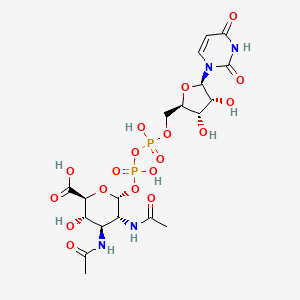
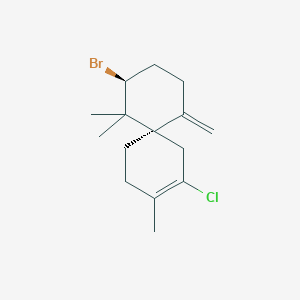
![Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261266.png)
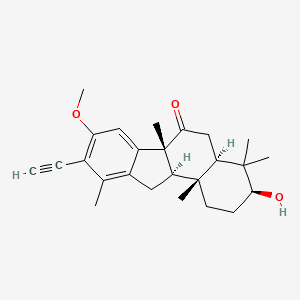
![2-(8-[3]-Ladderane-octanyl)-sn-glycerol](/img/structure/B1261268.png)
